molecular formula C23H23N3O5S B11057648 2-(2-aminophenoxy)-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide

2-(2-aminophenoxy)-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide

Cat. No.: B11057648
M. Wt: 453.5 g/mol
InChI Key: MCSRTTBAYQNXHK-UHFFFAOYSA-N
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Description

2-(2-aminophenoxy)-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminophenoxy group, a morpholinylsulfonyl group, and a phenylbenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminophenoxy)-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the aminophenoxy intermediate: This step involves the reaction of 2-aminophenol with an appropriate halogenated compound to form the aminophenoxy group.

    Introduction of the morpholinylsulfonyl group: This step involves the reaction of the aminophenoxy intermediate with a sulfonyl chloride derivative containing the morpholine ring.

    Coupling with N-phenylbenzamide: The final step involves the coupling of the morpholinylsulfonyl intermediate with N-phenylbenzamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-aminophenoxy)-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The aminophenoxy group can be oxidized to form corresponding quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines and thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminophenoxy group can yield quinone derivatives, while reduction of a nitro group can yield an amine.

Scientific Research Applications

2-(2-aminophenoxy)-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used as a probe to study biological processes, such as enzyme activity and protein interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-aminophenoxy)-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-aminophenoxy)-1-(morpholin-4-yl)ethan-1-one: This compound shares the aminophenoxy and morpholine groups but lacks the sulfonyl and phenylbenzamide moieties.

    2-(2-aminophenoxy)-N-phenylbenzamide: This compound shares the aminophenoxy and phenylbenzamide groups but lacks the morpholinylsulfonyl group.

Uniqueness

2-(2-aminophenoxy)-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide is unique due to the presence of all three functional groups (aminophenoxy, morpholinylsulfonyl, and phenylbenzamide) in its structure. This combination of functional groups imparts unique chemical and biological properties to the compound, making it a valuable tool in various scientific research applications.

Properties

Molecular Formula

C23H23N3O5S

Molecular Weight

453.5 g/mol

IUPAC Name

2-(2-aminophenoxy)-5-morpholin-4-ylsulfonyl-N-phenylbenzamide

InChI

InChI=1S/C23H23N3O5S/c24-20-8-4-5-9-22(20)31-21-11-10-18(32(28,29)26-12-14-30-15-13-26)16-19(21)23(27)25-17-6-2-1-3-7-17/h1-11,16H,12-15,24H2,(H,25,27)

InChI Key

MCSRTTBAYQNXHK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)OC3=CC=CC=C3N)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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